molecular formula C16H13N3O6S2 B2409017 2-(benzenesulfonyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide CAS No. 895454-18-9

2-(benzenesulfonyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2409017
CAS No.: 895454-18-9
M. Wt: 407.42
InChI Key: HSJCUXSJQQRJPR-UHFFFAOYSA-N
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Description

2-(benzenesulfonyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that features a benzo[d]thiazole ring substituted with methoxy and nitro groups, along with a phenylsulfonylacetamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxy and nitro groups: These functional groups can be introduced via nitration and methylation reactions.

    Attachment of the phenylsulfonylacetamide moiety: This step may involve sulfonylation followed by amide bond formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(benzenesulfonyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

2-(benzenesulfonyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(benzenesulfonyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(benzenesulfonyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide: can be compared with other benzo[d]thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-(benzenesulfonyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O6S2/c1-25-12-7-10(19(21)22)8-13-15(12)18-16(26-13)17-14(20)9-27(23,24)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJCUXSJQQRJPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)CS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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